(1S,2S,3S,4S,5S,6S,8S,9S,13S,16S,17S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol
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Overview
Description
(1S,2S,3S,4S,5S,6S,8S,9S,13S,16S,17S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol is a C19-diterpenoid alkaloid extracted from the lateral roots of Aconitum carmichaelii. This compound has been widely used in traditional Chinese medicine due to its analgesic, anti-inflammatory, anti-rheumatic, and immunosuppressive properties .
Preparation Methods
(1S,2S,3S,4S,5S,6S,8S,9S,13S,16S,17S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol is typically extracted from the lateral roots of Aconitum carmichaelii. The extraction process involves several steps, including solvent extraction, purification, and crystallization.
Chemical Reactions Analysis
(1S,2S,3S,4S,5S,6S,8S,9S,13S,16S,17S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(1S,2S,3S,4S,5S,6S,8S,9S,13S,16S,17S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[77212,501,1003,8
Chemistry: It is used as a model compound for studying the chemical behavior of diterpenoid alkaloids.
Biology: Research has shown that isotalatizidine can modulate various biological pathways, making it a valuable tool for studying cellular processes.
Mechanism of Action
(1S,2S,3S,4S,5S,6S,8S,9S,13S,16S,17S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol exerts its effects by specifically activating the ERK1/2 pathway and subsequently CREB, which triggers dynorphin A release in the microglia. This pathway is crucial for its anti-nociceptive action, which helps in alleviating chronic neuropathic pain .
Comparison with Similar Compounds
(1S,2S,3S,4S,5S,6S,8S,9S,13S,16S,17S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol is unique among C19-diterpenoid alkaloids due to its specific molecular structure and biological activity. Similar compounds include karakoline, denudatine, karacolidine, senbusine B, talatisamine, and chasmanine. These compounds share some structural similarities but differ in their specific biological activities and mechanisms of action .
Properties
Molecular Formula |
C23H37NO5 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(1S,2S,3S,4S,5S,6S,8S,9S,13S,16S,17S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |
InChI |
InChI=1S/C23H37NO5/c1-4-24-10-21(11-28-2)6-5-17(25)23-13-7-12-15(29-3)9-22(27,18(13)19(12)26)14(20(23)24)8-16(21)23/h12-20,25-27H,4-11H2,1-3H3/t12-,13+,14+,15+,16+,17+,18+,19+,20?,21+,22+,23-/m1/s1 |
InChI Key |
RBSZCNOWHDHRFZ-ICBMBHMZSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@H]2C[C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@H]4[C@H]5[C@H]6O)OC)O)O)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)COC |
Synonyms |
isotalatizidine |
Origin of Product |
United States |
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